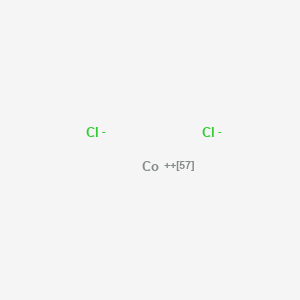
Cobaltous chloride Co 57
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cobaltous chloride Co-57 is a radioactive salt of the metal cobalt. Cobalt chloride Co-57 is a radiopharmaceutical used in nuclear medicine as an imaging agent in the diagnosis of certain forms of cancer.
Aplicaciones Científicas De Investigación
Scientific Research Applications
1. Calibration of Radiometric Equipment
Cobalt-57 is extensively used for the calibration of radiometric equipment, including medical gamma cameras. These devices are crucial for imaging techniques in nuclear medicine, allowing for accurate diagnosis and monitoring of diseases. The radioactive properties of Co-57 enable it to serve as a standard reference for the calibration process, ensuring the reliability and precision of imaging results .
2. Medical Diagnostics
Cobaltous chloride Co-57 plays a vital role in medical diagnostics, particularly in the study of vitamin B12 metabolism. When vitamin B12 is labeled with Co-57, it can be used in diagnostic kits to assess conditions such as anemia. This application is significant because it allows healthcare providers to evaluate vitamin B12 absorption and metabolism accurately .
3. Radioactive Tracers in Biochemical Studies
Co-57 is utilized as a radioactive tracer in various biochemical studies. Its ability to emit gamma radiation makes it suitable for tracking biological processes within living organisms. Researchers employ Co-57-labeled compounds to investigate metabolic pathways and cellular interactions, providing insights into physiological functions and disease mechanisms .
Case Studies
Case Study 1: Anemia Diagnosis Using Co-57 Labeled Vitamin B12
In clinical settings, Co-57 labeled vitamin B12 has been used effectively to diagnose pernicious anemia. A study demonstrated that patients receiving this diagnostic tool showed improved identification of malabsorption issues related to vitamin B12. The use of Co-57 allowed for precise tracking of vitamin B12 uptake, leading to timely and accurate diagnoses .
Case Study 2: Calibration of Gamma Cameras
A recent review highlighted the importance of using Co-57 sources for calibrating gamma cameras in hospitals. The study indicated that hospitals utilizing Co-57 for calibration achieved better imaging quality and diagnostic accuracy compared to those using non-radioactive standards. This underscores the critical role that Cobaltous chloride Co-57 plays in enhancing medical imaging technologies .
Data Table: Key Properties and Applications
| Property | Value |
|---|---|
| Isotope | Cobalt-57 (Co-57) |
| Half-Life | 271.74 days |
| Primary Applications | Calibration, Diagnostics |
| Key Uses | Radiometric standards, Tracers |
| Health Risks | Toxicity if ingested or inhaled |
Safety Considerations
While Cobaltous chloride Co-57 has beneficial applications, it is essential to recognize its potential health risks. The compound can be harmful if ingested or inhaled, leading to acute toxicity and other health complications . Proper handling protocols must be established in laboratories and medical facilities to mitigate exposure risks.
Propiedades
Número CAS |
16413-89-1 |
|---|---|
Fórmula molecular |
Cl2Co |
Peso molecular |
127.84 g/mol |
Nombre IUPAC |
cobalt-57(2+);dichloride |
InChI |
InChI=1S/2ClH.Co/h2*1H;/q;;+2/p-2/i;;1-2 |
Clave InChI |
GVPFVAHMJGGAJG-HPBINRSPSA-L |
SMILES |
[Cl-].[Cl-].[Co+2] |
SMILES isomérico |
[Cl-].[Cl-].[57Co+2] |
SMILES canónico |
[Cl-].[Cl-].[Co+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















